molecular formula C21H18N4O5S2 B6511789 methyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate CAS No. 895103-71-6

methyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate

Cat. No. B6511789
CAS RN: 895103-71-6
M. Wt: 470.5 g/mol
InChI Key: KIPIFHFPWDPGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate” is a complex organic molecule. It has a molecular weight of 280.26 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N4O4S/c1-18-9 (15)8-11-10-13-19 (16,17)7-5-3-2-4-6 (7)14 (10)12-8/h2-5H,1H3, (H,11,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a melting point range of 280-283 degrees Celsius . It is a powder at room temperature and is stored at room temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups, catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Methyl 4-[2-({9-methyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate can serve as an organoboron reagent in this context .

Synthetic Strategies and Variable Applications

Methyl 4-[2-({9-methyl-8,8-dioxo-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate may find use as a synthetic tool in innovative strategies. Its applications extend beyond SM coupling, and researchers explore its potential in diverse chemical transformations .

Safety and Hazards

The safety information for this compound indicates a warning signal word . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

methyl 4-[[2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-25-16-6-4-3-5-15(16)19-17(32(25,28)29)11-22-21(24-19)31-12-18(26)23-14-9-7-13(8-10-14)20(27)30-2/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPIFHFPWDPGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate

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